molecular formula C28H22N2O6 B11423902 methyl (2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11423902
M. Wt: 482.5 g/mol
InChI Key: DZIPTRUKSBNGDO-MYYYXRDXSA-N
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Description

Methyl (2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate, often referred to as DMPP , is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which contributes to its lipophilicity and solubility.

    Pyrazole Ring: The central pyrazole ring is decorated with phenyl and dimethoxyphenyl substituents, adding aromatic character.

    Benzofuran Ring: The benzofuran ring fused to the pyrazole imparts additional complexity.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: DMPP can undergo oxidation at the phenyl ring or the pyrazole moiety.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the ester group.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: DMPP serves as a versatile building block for designing novel heterocyclic compounds.

    Biology: It exhibits moderate antiproliferative activity against cancer cells.

    Medicine: DMPP derivatives are investigated for their potential as anticancer agents.

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

    Targets: DMPP likely interacts with cellular proteins involved in cell growth and survival pathways.

    Pathways: It may modulate MAPK, PI3K/Akt, or NF-κB pathways.

Comparison with Similar Compounds

    Similar Compounds:

: Kaur, M., et al. (2019). Eur. J. Med. Chem., 182, 111656. : Kaur, M., et al. (2018). Bioorg. Chem., 80, 373-382. : Sahu, N., et al. (2017). Eur. J. Med. Chem., 126, 1081-1096.

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

methyl (2Z)-2-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C28H22N2O6/c1-33-23-12-9-17(14-24(23)34-2)26-19(16-30(29-26)20-7-5-4-6-8-20)15-25-27(31)21-13-18(28(32)35-3)10-11-22(21)36-25/h4-16H,1-3H3/b25-15-

InChI Key

DZIPTRUKSBNGDO-MYYYXRDXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)OC

Origin of Product

United States

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